![molecular formula C24H18F3N3O2S B3000147 N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226437-87-1](/img/structure/B3000147.png)
N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The presence of the phenyl groups and the trifluoromethoxy group suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the phenyl groups would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The imidazole ring, for example, is a part of many biologically active molecules and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role in determining these properties .Scientific Research Applications
Synthesis and Antitumor Activity
A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures similar to the query compound, and evaluated their antitumor activity against human tumor cell lines. Compounds displayed significant anticancer activity against certain cancer cell lines, indicating their potential in cancer research Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings.
Anticancer Agents
Evren et al. (2019) developed new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. The synthesized compounds showed significant selectivity and activity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating activity against selected microbial species and exhibiting low toxicity. This research points towards the compound's utility in developing new antimicrobial agents Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives.
Antibacterial Agents
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives including 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, revealing significant antibacterial activity. This study underscores the compound's potential in addressing bacterial infections SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2- PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE DERIVATIVES ASANTIBACTERIAL AGENTS.
Safety And Hazards
properties
IUPAC Name |
N-phenyl-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2S/c25-24(26,27)32-20-13-11-19(12-14-20)30-21(17-7-3-1-4-8-17)15-28-23(30)33-16-22(31)29-18-9-5-2-6-10-18/h1-15H,16H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPZIMIDDSPTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide |
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